Product packaging for 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide(Cat. No.:CAS No. 1344893-69-1)

3-Oxo-2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B11914135
CAS No.: 1344893-69-1
M. Wt: 175.18 g/mol
InChI Key: WIPHJSRFTDZZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-2,3-dihydro-1H-indene-5-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound serves as a key precursor and pharmacophore in the design and synthesis of novel therapeutic agents. Scientific literature has established that derivatives of the 2,3-dihydro-1H-indene class are potent inhibitors of tubulin polymerization by binding to the colchicine site on tubulin . This mechanism disrupts microtubule formation, which is critical for cellular processes like cell division and proliferation. By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis (programmed cell death) in cancer cells . Furthermore, research indicates that such dihydro-1H-indene derivatives exhibit potent anti-angiogenic activity, meaning they can prevent the formation of new blood vessels that tumors need for growth and metastasis . These multi-faceted actions make this chemical class a promising candidate for investigating new anticancer strategies aimed at halting both tumor proliferation and its supporting vasculature. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only” and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B11914135 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide CAS No. 1344893-69-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1344893-69-1

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-oxo-1,2-dihydroindene-5-carboxamide

InChI

InChI=1S/C10H9NO2/c11-10(13)7-2-1-6-3-4-9(12)8(6)5-7/h1-2,5H,3-4H2,(H2,11,13)

InChI Key

WIPHJSRFTDZZJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C(=O)N

Origin of Product

United States

Significance of Indene and Indanone Core Scaffolds in Organic and Medicinal Chemistry Research

The indanone scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This designation is due to its frequent appearance in pharmacologically active compounds, both from natural sources and synthetic origins. researchgate.netnih.gov The versatility of the indanone core allows it to serve as a foundational building block for a wide array of molecules with diverse therapeutic applications. researchgate.netbeilstein-journals.org

Extensive research has demonstrated that indanone derivatives possess a broad spectrum of biological activities. nih.govbeilstein-journals.org These include applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netbeilstein-journals.orgnih.gov A landmark example of the therapeutic importance of the indanone scaffold is the drug Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease. researchgate.netnih.govacs.org The success of Donepezil has spurred further investigation into indanone-based compounds for neurodegenerative diseases. nih.gov

Beyond its direct role in bioactive molecules, the indanone framework is a valuable intermediate in organic synthesis. researchgate.net Its chemical reactivity allows for the construction of more complex fused- and spirocyclic systems, expanding the range of accessible molecular architectures for further study. rsc.org The development of numerous synthetic methodologies, including intramolecular Friedel–Crafts acylations and Nazarov cyclizations, has made a wide variety of substituted indanones accessible to researchers. beilstein-journals.orgnih.gov

Contextualization of Carboxamide Functionality in Indene Derivatives

The carboxamide group is a critical functional group in medicinal chemistry, known for its ability to form stable amide bonds and participate in hydrogen bonding interactions. jocpr.comwisdomlib.org These interactions are often crucial for the binding affinity of a drug molecule to its biological target, such as a protein or enzyme. nih.gov The incorporation of a carboxamide moiety into a molecular structure can significantly influence its pharmacokinetic properties, including solubility, metabolic stability, and cell permeability. jocpr.com

In the context of indene (B144670) and indanone derivatives, the addition of a carboxamide functional group offers a strategic approach to modulate biological activity and fine-tune the pharmacological profile of a compound. nih.gov The nitrogen atom and the carbonyl group of the carboxamide can act as hydrogen bond donors and acceptors, respectively, enhancing the molecule's ability to interact with biological macromolecules. jocpr.com This functional group is a common feature in many approved drugs and is considered a key pharmacophore in the design of new therapeutic agents. jocpr.comresearchgate.net

Research into various carboxamide derivatives has highlighted their potential in diverse therapeutic areas, including as anticancer and antimicrobial agents. wisdomlib.orgnih.govresearchgate.net For instance, studies on N-substituted indole-2-carboxamides have shown promising cytotoxic activities against cancer cell lines. nih.gov The versatility of the carboxamide group allows for the synthesis of large libraries of compounds with varied substituents, facilitating the exploration of structure-activity relationships (SAR). nih.govnih.gov

Computational Chemistry and in Silico Modeling for 3 Oxo 2,3 Dihydro 1h Indene 5 Carboxamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific data from quantum chemical calculations for 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide is available in the public domain.

Density Functional Theory (DFT) Studies

There are no published DFT studies specifically focused on this compound.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis data for this compound is not available in the scientific literature.

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies involving this compound have been found in the available literature.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

There are no publicly available results of molecular dynamics simulations for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

No QSAR models specifically developed for or including this compound could be located.

Prediction of Molecular Interactions and Supramolecular Assembly

There is no available research on the prediction of molecular interactions and supramolecular assembly of this compound.

Mechanistic Investigations of Biological Activities of Indene Carboxamide Derivatives Excluding Clinical Data

Enzyme Inhibition and Receptor Modulation Studies

Derivatives of 3-oxo-2,3-dihydro-1H-indene-5-carboxamide have been synthesized and evaluated for their inhibitory and modulatory effects on various enzymes and receptors critical in pathological processes.

Discoidin domain receptors (DDRs) are a unique class of receptor tyrosine kinases (RTKs) that are activated by collagen. nih.gov Dysregulation of DDR1 is implicated in several key cellular processes associated with cancer, such as cell differentiation, proliferation, adhesion, migration, and invasion. nih.govacs.org Consequently, DDR1 has emerged as a promising molecular target for cancer therapy.

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been designed and synthesized as novel and selective DDR1 inhibitors. nih.gov One of the lead compounds, 7f , demonstrated a strong binding affinity for DDR1 with a dissociation constant (Kd) of 5.9 nM and potently suppressed its kinase activity with an IC50 value of 14.9 nM. nih.govresearchgate.net Further studies revealed that the R-isomer of a related compound, 7c , was a more potent inhibitor of DDR1 (IC50 = 5.6 nM) compared to its S-isomer 7d (IC50 = 42.5 nM), highlighting the stereospecificity of the interaction. nih.govacs.org These compounds were also found to be highly selective for DDR1 over a panel of 403 other non-mutated kinases at a concentration of 1.0 μM. nih.govacs.org A notable advantage of these 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives is their reduced off-target effects on Tropomyosin receptor kinases (Trks), which are associated with potential neurotoxicity. nih.govacs.org

Inhibitory Activity of 2-Amino-2,3-dihydro-1H-indene-5-carboxamide Derivatives against DDR1
CompoundDDR1 IC50 (nM)DDR1 Kd (nM)Selectivity Notes
7f14.95.9Significantly less potent against a panel of 403 non-mutated kinases. nih.gov
7c (R-isomer)5.6Not ReportedMore potent than the S-isomer. acs.org
7d (S-isomer)42.5Not ReportedLess potent than the R-isomer. acs.org
7rh6.8Not ReportedSelective inhibitor of DDR1, much less effective against DDR2, Bcr-Abl, and c-Kit. mdpi.com

The calcitonin gene-related peptide (CGRP) receptor has been identified as a key player in the pathogenesis of migraine. nih.gov While direct studies on "this compound" as a CGRP receptor antagonist are not extensively documented, related structures incorporating an indene (B144670) or azaindane core have been explored in this context.

Patents have been filed for piperidinone carboxamide azaindane derivatives as potent CGRP receptor antagonists. google.com These compounds are designed for the treatment or prevention of diseases where CGRP is involved, such as migraine. Further research has described macrocyclic antagonists of the CGRP receptor that incorporate a spiroazaindolone-indene fragment. These studies highlight the potential for the indene scaffold to serve as a key structural component in the design of CGRP receptor antagonists. The precise role and efficacy of the this compound core within this therapeutic class remains an area for further investigation.

Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The indanone scaffold, a key feature of the subject compound, is present in the well-known AChE inhibitor, donepezil. nih.gov This has spurred research into other indanone derivatives for their potential as cholinesterase inhibitors.

A study on novel indanone derivatives revealed potent inhibitory activity against AChE. nih.gov For instance, compound 6a , which features a piperidine group linked to the indanone core, exhibited an exceptionally low IC50 value of 0.0018 μM for AChE, making it significantly more potent than donepezil in this assay. nih.gov Another investigation into indanone derivatives bearing carbamate functional groups also identified compounds with strong inhibitory effects on both AChE and butyrylcholinesterase (BuChE). tbzmed.ac.ir Compound 7h from this series showed IC50 values of 1.2 μM and 0.3 μM for AChE and BuChE, respectively. tbzmed.ac.ir

Cholinesterase Inhibitory Activities of Indanone Derivatives
CompoundAChE IC50 (µM)BuChE IC50 (µM)
6a0.0018Not Reported
7h1.20.3

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.gov Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Research has explored the potential of indene-based compounds as inhibitors of these enzymes.

A study investigating sulfonamides incorporating a pyrazole ring fused with a 5,6-dimethoxy-2,3-dihydro-1H-indene moiety demonstrated significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov One such compound, 15 , was found to be a potent inhibitor of hCA II and hCA IX, with Ki values of 3.3 nM and 6.1 nM, respectively. nih.gov This compound also showed selectivity for these isoforms over hCA I and hCA XII. nih.gov

Inhibitory Activity of Indene-Fused Pyrazole Derivative (Compound 15) against hCA Isoforms
IsoformKi (nM)
hCA I725.7
hCA II3.3
hCA IX6.1
hCA XII80.5

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and are often overexpressed in cancer cells, contributing to therapeutic resistance. nih.gov Targeting IAPs to restore apoptotic signaling is a promising strategy in oncology.

A patent has described a series of 2,3-dihydro-1H-indene compounds as inhibitors of IAP proteins. google.com These compounds are believed to function by disrupting the interaction between IAPs and caspases, thereby promoting caspase activity and apoptosis. google.com Additionally, these indene derivatives are thought to promote the degradation of cIAP-1 and cIAP-2. google.com The patent suggests the potential use of these compounds in treating various cancers, including leukemia, breast cancer, and lung cancer. google.com

Cellular Pathway Interventions in Research Models

The engagement of indene carboxamide derivatives with their molecular targets initiates a cascade of downstream cellular events. Research models have been instrumental in elucidating these pathway interventions.

The inhibition of DDR1 by 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives has been shown to effectively block collagen-induced signaling pathways. nih.gov Specifically, the compound 7f dose-dependently inhibited the activation of DDR1 and its downstream signaling partners, proline-rich tyrosine kinase 2 (PYK2) and pseudopodium-enriched atypical kinase 1 (PEAK1). nih.govacs.org This signaling cascade is known to mediate the tumor-promoting functions of collagen. nih.gov

A significant consequence of DDR1 inhibition by these compounds is the suppression of the epithelial-mesenchymal transition (EMT). nih.govacs.org EMT is a cellular program that is often activated during cancer invasion and metastasis. nih.govmdpi.comoaepublish.commdpi.comnih.gov The indene carboxamide derivative 7f was shown to potently inhibit the collagen-induced cadherin switching event, a hallmark of EMT, in pancreatic cancer cells. nih.govacs.org This intervention in the EMT process contributes to the observed dose-dependent suppression of colony formation in pancreatic cancer cell lines. nih.govresearchgate.net

Modulation of Signaling Pathways (e.g., Ras/Raf/MAPK pathway)

The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, survival, and apoptosis. nih.govnih.gov Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. nih.gov The pathway is initiated by the activation of the small GTPase Ras, which then recruits and activates Raf kinases. This triggers a phosphorylation cascade through MEK and ultimately ERK, which can then phosphorylate a multitude of downstream targets, including transcription factors, to alter gene expression and promote cell growth and survival. nih.gov

While indene derivatives have demonstrated significant antiproliferative effects, direct evidence specifically linking this compound or its close analogs to the modulation of the Ras/Raf/MAPK pathway is not yet extensively documented in the available literature. However, given the pathway's central role in the cell cycle and proliferation—processes that are demonstrably inhibited by this class of compounds—it represents a probable target. Future research is necessary to elucidate the precise interactions, if any, between indene carboxamide derivatives and the components of the Ras/Raf/MAPK cascade.

Induction of Apoptotic Processes

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis. Research into dihydro-1H-indene derivatives has shown that these compounds can effectively stimulate cell apoptosis. nih.gov One of the primary mechanisms identified is the disruption of microtubule networks. nih.gov By inhibiting tubulin polymerization, these derivatives can arrest the cell cycle, typically at the G2/M phase, which subsequently triggers the apoptotic cascade. nih.gov

The apoptotic process is often mediated by a family of cysteine proteases known as caspases. mdpi.com While direct studies on this compound are limited, research on structurally related compounds provides insight. For instance, certain pan-caspase inhibitors have been shown to prevent apoptosis by attenuating activated caspase signaling. mdpi.com Conversely, agents that promote apoptosis often do so by activating this caspase cascade. It is plausible that indene carboxamide derivatives induce apoptosis through the activation of key executioner caspases, a common pathway for many cytotoxic compounds.

Suppression of Cell Proliferation and Colony Formation

A fundamental characteristic of cancer cells is their uncontrolled proliferation. The ability of indene derivatives to suppress this process is a cornerstone of their therapeutic potential. As mentioned, a significant mechanism for this suppression is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By binding to the colchicine site on tubulin, certain dihydro-1H-indene derivatives prevent the proper formation of these structures, leading to mitotic arrest and an inability of the cancer cells to divide and proliferate. nih.gov This disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy.

Furthermore, the antiproliferative effects extend to the inhibition of colony formation. Colony formation assays are an in vitro measure of a single cell's ability to undergo the extensive proliferation required to establish a colony. The successful suppression of colony formation by these compounds indicates a potent and sustained cytostatic or cytotoxic effect that prevents long-term cancer cell survival and growth.

Antiproliferative Activity Research in Cancer Cell Lines

The cytotoxic potential of indene carboxamide derivatives has been evaluated against a panel of human cancer cell lines. These studies are crucial for determining the spectrum of activity and potency of new compounds. Research on a series of novel dihydro-1H-indene derivatives identified compound 12d as a particularly potent agent, exhibiting significant antiproliferative activity with low IC₅₀ values across multiple cell lines. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. The activity of this compound against various cancer cell lines is detailed in the table below.

Antiproliferative Activity of Dihydro-1H-indene Derivative 12d nih.gov
Cancer Cell LineCancer TypeIC₅₀ (µM)
K562Leukemia0.028
A549Lung Cancer0.041
HCT116Colon Cancer0.087
MCF-7Breast Cancer0.035

Mechanisms of Antimicrobial Action

In addition to their anticancer properties, indanone derivatives have been recognized for their antimicrobial potential. rjptonline.orgnih.gov The search for new antimicrobial agents is driven by the rise of antibiotic-resistant pathogens. While the precise mechanisms for all indanone carboxamides are still under investigation, research on structurally related compounds offers valuable clues.

One proposed mechanism of action is the disruption of bacterial membranes. Studies on indole-3-carboxamide conjugates have demonstrated their ability to perturb the integrity of the bacterial cell membrane, leading to cell death. nih.gov This mechanism can be effective against both Gram-positive and Gram-negative bacteria. Another potential mechanism involves the chelation of essential metal ions. Some antimicrobial compounds exert their effect by scavenging iron ions within bacterial cells, depriving the microbes of a critical nutrient required for growth and proliferation. mdpi.com These mechanisms suggest that indanone carboxamides could represent a class of antimicrobial agents with modes of action distinct from many conventional antibiotics.

Neuroprotective Effects and Related Biological Research

The indanone scaffold is a key structural feature in several compounds developed for the treatment of neurodegenerative disorders, most notably Alzheimer's disease. nih.govnih.gov This has spurred research into the neuroprotective potential of various indanone derivatives. The proposed mechanisms underlying these effects are multifaceted and target key aspects of neurodegenerative pathophysiology.

One of the primary mechanisms is the inhibition of crucial enzymes in the brain. Indanone derivatives have been shown to modulate the activity of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease, while MAO inhibition can increase levels of other key neurotransmitters like serotonin (B10506) and dopamine. nih.gov

Furthermore, research indicates that these compounds can combat other pathological hallmarks of neurodegeneration. This includes preventing the aggregation of β-amyloid plaques, a key feature of Alzheimer's disease, and reducing oxidative stress, which contributes to neuronal damage. nih.govacs.org Some indanone derivatives have also been found to attenuate mitochondrial dysfunction, preserving cellular energy production and preventing the activation of cell death pathways in neurons. researchgate.net These diverse mechanisms highlight the potential of indanone carboxamides as multifunctional agents for treating complex neurodegenerative diseases. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Indene Carboxamides

Role of Indanone Core Modifications in Modulating Biological Response

The indanone core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govresearchgate.net Modifications to this core are a key strategy for modulating the biological response of indene (B144670) carboxamides.

The 1-indanone (B140024) and 1,3-indandione (B147059) frameworks have been the focus of rational drug design for developing ligands that bind to α-synuclein fibrils, which are implicated in neurodegenerative diseases. nih.gov By systematically modifying the indanone core, researchers have been able to develop compounds with high affinity and selectivity for these protein aggregates. nih.gov

Furthermore, the synthesis of 1-indanones has been extensively reviewed, highlighting their broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, and anticancer effects. beilstein-journals.orgnih.gov The versatility of the indanone core allows for the creation of a diverse library of compounds with varied therapeutic applications. For example, trifluoromethyl-substituted 1-indanones have been synthesized and are considered to be effective therapeutics. beilstein-journals.org

Correlation of Molecular Structure with Target Selectivity and Potency

A critical aspect of drug discovery is understanding how the three-dimensional structure of a molecule correlates with its ability to selectively and potently interact with its intended biological target. nih.gov For indene carboxamides, this involves analyzing how specific structural features contribute to binding affinity and selectivity.

In the development of α-synuclein fibril binding ligands, structure-activity relationship (SAR) studies centered on existing ligands led to the design of novel 1-indanone and 1,3-indandione derivatives. nih.gov Saturation binding experiments revealed that specific lead candidates exhibited high binding constants (Kd) of 9.0 and 18.8 nM and greater than 10-fold selectivity for α-synuclein fibrils over other protein aggregates like amyloid-β and tau fibrils. nih.gov This demonstrates a clear correlation between the specific molecular structure of these indanone derivatives and their high selectivity and potency for their target.

The concept of target-specific selectivity can be broken down into two components: the compound's absolute potency against the target of interest and its relative potency against other targets. nih.gov By optimizing both of these factors, researchers can identify compounds that are both potent and highly selective.

The following table illustrates the correlation between structure and target selectivity for specific indanone derivatives:

Compound Target Binding Constant (Kd) Selectivity Reference
Compound 8α-synuclein fibrils9.0 nM>10x vs. Aβ and tau fibrils nih.gov
Compound 32α-synuclein fibrils18.8 nM>10x vs. Aβ and tau fibrils nih.gov

Pharmacophore Elucidation and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This information is then used to guide the design of new, more potent and selective ligands.

For indanone-based compounds, pharmacophore elucidation has been instrumental in designing ligands for specific targets. In the context of α-synuclein imaging agents, rational design based on SAR studies of existing ligands led to the development of novel 1-indanone derivatives. nih.gov This approach highlights the importance of understanding the key pharmacophoric features for effective ligand design.

Molecular docking studies, a key component of pharmacophore-based design, have been used to understand the binding modes of indene carboxamide derivatives. For instance, docking studies of a potent BuChE inhibitor suggested that it forms multiple hydrogen bonds with the peripheral anionic site (PAS) of the enzyme, explaining its noncompetitive inhibition mechanism. tandfonline.comnih.gov These insights are crucial for the design of future inhibitors with improved properties. The development of such models can help in the virtual screening of large compound databases to identify new potential hits against a specific target. nih.gov

Medicinal Chemistry Applications and Derivatization Strategies for Research

3-Oxo-2,3-dihydro-1H-indene-5-carboxamide as a Platform for Privileged Scaffold Development

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a basis for the design of a wide range of biologically active compounds. researchgate.netnih.gov The indane scaffold, a core component of this compound, is considered a privileged structure due to its rigid bicyclic nature, which provides a defined orientation for appended functional groups. This conformational restriction can lead to enhanced binding affinity and selectivity for target proteins.

The this compound framework, in particular, offers several points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The ketone at the 3-position can be modified or used as a handle for further reactions, the carboxamide group at the 5-position provides a key interaction point, and the aromatic ring can be substituted to modulate electronic and steric properties. The derivatization of this scaffold has led to the discovery of potent and selective inhibitors for various protein classes, including kinases. nih.govnottingham.ac.ukacs.orgresearchgate.net

The development of 2-amino-2,3-dihydro-1H-indene-5-carboxamide-based inhibitors of Discoidin Domain Receptor 1 (DDR1), a key player in pancreatic cancer, highlights the utility of this scaffold. nih.govnottingham.ac.ukacs.orgresearchgate.net By modifying the core structure, researchers were able to develop highly selective inhibitors that spare other related kinases, a critical aspect in reducing potential off-target effects. nih.govacs.org This successful example underscores the potential of the this compound platform for generating diverse libraries of compounds for screening against a multitude of biological targets.

Design and Synthesis of Novel Indene (B144670) Carboxamide Derivatives for Preclinical Exploration

The design and synthesis of novel derivatives from the this compound scaffold are central to its exploration in medicinal chemistry. A notable example is the development of selective inhibitors of Discoidin Domain Receptor 1 (DDR1). nih.govnottingham.ac.ukacs.orgresearchgate.net Starting with a related isoindoline-based inhibitor, a structure-based drug design approach led to the hypothesis that moving the nitrogen atom out of the isoindoline (B1297411) ring to a 2-amino-2,3-dihydro-1H-indene-5-carboxamide core could improve target specificity. nih.gov

The synthesis of these derivatives involved a multi-step sequence, often starting from commercially available materials. For instance, the synthesis of the enantiomers of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives was achieved to investigate the stereochemical requirements for DDR1 binding. nih.gov The synthetic route for a representative compound, 7f , involved a Buchwald-Hartwig amination reaction as a key step. researchgate.net

The following table outlines the inhibitory activity of some representative 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives against DDR1:

CompoundDDR1 IC₅₀ (nM)DDR1 Kd (nM)
7c ((R)-isomer)5.6-
7d ((S)-isomer)42.5-
7f 14.95.9
Data sourced from Zhu et al. (2019) nih.govnottingham.ac.ukacs.orgresearchgate.net

These findings demonstrate that the 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold can be effectively modified to produce potent and selective inhibitors for preclinical evaluation. The modular nature of the synthesis allows for the introduction of various substituents to probe the chemical space around the core structure and optimize for desired biological activity.

Strategies for Optimizing Target Specificity and Potency through Chemical Modification

A key challenge in drug discovery is to design molecules that interact specifically with their intended target to maximize efficacy and minimize off-target effects. The this compound scaffold provides a platform where chemical modifications can be systematically introduced to fine-tune target specificity and potency.

In the development of DDR1 inhibitors based on the 2-amino-2,3-dihydro-1H-indene-5-carboxamide core, a primary goal was to achieve selectivity over the Tropomyosin receptor kinase (Trk) family, as off-target inhibition of Trks can lead to neurotoxicity. nih.govacs.org Structure-based design predicted that the R-isomer of the 2-amino-2,3-dihydro-1H-indene-5-carboxamide might form a favorable hydrogen bond with the gatekeeper residue Thr701 of DDR1. nih.gov

This was confirmed experimentally, where the (R)-isomer (7c ) was found to be a more potent inhibitor of DDR1 than the (S)-isomer (7d ). nih.gov This stereochemical preference highlights how subtle changes in the three-dimensional arrangement of atoms can significantly impact biological activity.

Further optimization involved modifying the substituents on the carboxamide nitrogen and the aromatic ring. These modifications aimed to enhance binding affinity to the target protein while potentially disrupting interactions with off-target kinases. The representative compound 7f not only showed high potency against DDR1 but was also significantly less active against a panel of 403 other non-mutated kinases, demonstrating the successful application of these optimization strategies. nih.govacs.org

Development of Indene-Based Chemical Probes for Biological System Investigations

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. While there is extensive research on the therapeutic potential of indene carboxamide derivatives, their specific development as chemical probes is an emerging area. The inherent properties of the this compound scaffold, such as its modifiable structure and potential for high-affinity binding, make it a promising candidate for the development of such tools.

A well-designed chemical probe requires high potency and selectivity for its target, along with a known mechanism of action. The development of the selective DDR1 inhibitor 7f from the 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold provides a strong foundation for creating a chemical probe for DDR1. nih.govnottingham.ac.ukacs.orgresearchgate.net By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, onto the core structure, researchers could visualize the localization of DDR1 within cells or isolate it for further proteomic analysis.

The synthesis of such a probe would likely involve modifying the synthetic route to include a functional group that allows for the attachment of the reporter tag without significantly compromising the binding affinity for the target protein. The development of such indene-based chemical probes would be invaluable for elucidating the role of their target proteins in health and disease.

Investigation of Indene Carboxamides as Building Blocks in Organic Synthesis

The this compound core and its precursors are valuable building blocks in organic synthesis, providing a rigid framework for the construction of more complex molecules. The synthetic routes developed for the DDR1 inhibitors demonstrate the utility of this scaffold in a multi-step synthesis. nih.govresearchgate.net The starting material, 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid, can be readily prepared and subsequently converted to the corresponding carboxamide. sigmaaldrich.com

The ketone functionality at the 3-position can be exploited for various chemical transformations. For example, it can undergo reduction to the corresponding alcohol or be converted to an amine via reductive amination, as seen in the synthesis of the 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives. nih.gov This versatility allows for the introduction of diverse functional groups at this position, which can be crucial for modulating the biological activity of the final compound.

Furthermore, the aromatic ring of the indene scaffold can be functionalized through various electrophilic aromatic substitution reactions, providing another avenue for diversification. The carboxamide group itself can serve as a handle for further synthetic manipulations or as a key pharmacophoric element for hydrogen bonding interactions with biological targets. The use of this building block is not limited to kinase inhibitors; its rigid structure and functional group handles make it an attractive starting point for the synthesis of a wide range of compounds with potential applications in various areas of medicinal chemistry.

Future Research Directions and Translational Potential Academic Focus

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the exploration of 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide and its derivatives. Current synthetic strategies for the indanone core often rely on classical methods like Friedel-Crafts acylation, which can suffer from harsh conditions and limited substrate scope. nih.govresearchgate.net Future research should focus on developing more sustainable and versatile synthetic methodologies.

Key Research Areas:

Greener Synthetic Approaches: Investigating the use of environmentally benign catalysts and solvents is crucial. For instance, metal triflates in ionic liquids have been shown to effectively catalyze microwave-assisted intramolecular Friedel-Crafts acylation for the synthesis of 1-indanones. nih.gov Exploring similar green chemistry principles for the synthesis of the title compound could significantly improve its accessibility and reduce environmental impact.

Catalytic C-H Activation: Transition-metal-catalyzed C-H activation strategies offer an atom-economical approach to functionalize the indanone scaffold. Research into the direct carboxamidation of the indanone core at the C5 position via C-H activation would be a significant advancement.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields, better selectivity, and safer reaction conditions. mdpi.com Developing a flow-based synthesis for this compound would be highly beneficial for its scalable production.

Amidation of Aryl Halides: Should a 5-halo-1-indanone precursor be more accessible, for example, through methods similar to the synthesis of 5-chloro-1-indanone, research into modern catalytic amidation reactions (e.g., Buchwald-Hartwig or Ullmann condensation) would be essential to efficiently introduce the carboxamide functionality. google.com

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry offers powerful tools for the rational design and optimization of novel indene (B144670) carboxamide derivatives with desired biological activities. While specific computational studies on this compound are not yet prevalent, research on related structures provides a clear roadmap.

Future Computational Research Directions:

Pharmacophore Modeling and Virtual Screening: Developing a pharmacophore model based on the this compound scaffold can guide the virtual screening of large compound libraries to identify new derivatives with potential biological activity. nih.gov This approach has been successfully applied to other carboxamide-containing compounds.

Molecular Docking and Dynamics Simulations: For identified biological targets, molecular docking can predict the binding modes of this compound and its analogs. Subsequent molecular dynamics simulations can then be employed to assess the stability of the ligand-protein complexes and to understand the dynamic nature of the interactions, which is crucial for lead optimization.

Quantum Mechanics (QM) Studies: QM calculations can provide insights into the electronic properties of the molecule, such as its reactivity and electrostatic potential, which are important for understanding its interactions with biological targets and for refining force field parameters used in molecular simulations.

Identification of New Molecular Targets and Pathways for Indene Carboxamide Interactions

A critical area of future research is the identification of the molecular targets and biological pathways modulated by this compound. The structural similarity to other biologically active indanone and indole (B1671886) carboxamides suggests several potential avenues of investigation.

Strategies for Target Identification:

Chemoproteomics: This powerful technique can be used to identify the direct protein binding partners of a small molecule in a complex biological sample. By using a tagged version of this compound or related derivatives, it would be possible to pull down its interacting proteins and identify them by mass spectrometry.

Phenotypic Screening: Screening a library of indene carboxamide derivatives in various disease-relevant cellular models can uncover novel biological activities. Hits from these screens can then be followed up with target deconvolution studies to identify the responsible molecular targets.

Guilt-by-Association based on Known Targets of Related Scaffolds: Given that derivatives of 2-amino-2,3-dihydro-1H-indene-5-carboxamide have been investigated as DDR1 inhibitors, and other indanone derivatives show activity against targets like cholinesterases and in cancer-related pathways, these targets represent logical starting points for investigating the activity of the title compound. nih.govsci-hub.se

Development of Indene Carboxamide Derivatives for Specific Therapeutic Areas

The indanone carboxamide scaffold holds potential for the development of novel therapeutics for a range of diseases. Future research should focus on synthesizing and evaluating derivatives of this compound for specific therapeutic applications.

Potential Therapeutic Areas:

Neurodegenerative Diseases: Indanone derivatives have been explored as multi-functional agents for the treatment of Alzheimer's disease, targeting cholinesterases and amyloid-beta aggregation. nih.gov The development of this compound derivatives could yield novel agents for Alzheimer's and other neurodegenerative conditions.

Cancer: The indanone scaffold is present in compounds with demonstrated anticancer activity. nih.gov For instance, 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been designed as selective DDR1 inhibitors with anti-pancreatic cancer efficacy. sci-hub.sefigshare.com This suggests that the title compound could serve as a template for the design of new anticancer agents.

Neglected and Emerging Diseases: The versatility of the indanone carboxamide scaffold makes it an attractive starting point for screening against targets from pathogens responsible for neglected tropical diseases or emerging viral threats.

Integration of Multi-Omics Data in Structure-Activity Relationship Studies

The integration of various "omics" data (genomics, transcriptomics, proteomics, metabolomics) can provide a comprehensive understanding of the biological effects of a compound and enrich structure-activity relationship (SAR) studies.

Future Directions for Multi-Omics Integration:

Transcriptomic Profiling: Treating cells with different concentrations of this compound and its analogs and analyzing the resulting changes in gene expression can reveal the pathways modulated by these compounds. This information can be correlated with their biological activity to build more informative SAR models.

Proteomic and Metabolomic Analysis: Combining transcriptomics with proteomics and metabolomics can provide a more complete picture of the cellular response to the compound, helping to elucidate its mechanism of action and identify potential biomarkers of activity or toxicity.

Integrated Knowledge-Based Platforms: Utilizing computational platforms that integrate experimental omics data with existing biological knowledge bases can help to generate hypotheses about the mechanism of action and potential off-target effects of novel indene carboxamide derivatives. springernature.com

Investigation of Indene Carboxamides in Materials Science Research

Beyond its potential in medicinal chemistry, the rigid, planar structure of the indanone core, combined with the hydrogen-bonding capabilities of the carboxamide group, suggests that this compound and its derivatives could have interesting applications in materials science.

Potential Materials Science Applications:

Organic Electronics: The indanone moiety has been incorporated into conjugated polymers for applications in organic photovoltaics. rsc.org The electron-withdrawing nature of the oxo-indene system could be exploited in the design of new organic semiconductors. The carboxamide group could be used to tune intermolecular interactions and solid-state packing.

Functional Polymers: Polymerization of appropriately functionalized indene carboxamide monomers could lead to the development of novel polyamides with unique thermal, mechanical, or optical properties.

Sensors: The ability of the carboxamide group to participate in hydrogen bonding could be harnessed to design sensors for specific anions or neutral molecules.

Q & A

Q. How can researchers optimize the synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide to achieve high purity and yield?

Methodological Answer:

  • Reaction Conditions : Use controlled temperature (e.g., 25–60°C) and inert atmospheres (N₂/Ar) to minimize side reactions. Solvent selection (e.g., THF or DCM) impacts reaction efficiency and by-product formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the target compound. Recrystallization from ethanol or methanol can further enhance purity .
  • Analytical Validation : Confirm purity via HPLC (>95%) and characterize intermediates using FT-IR to track carbonyl (C=O) and amide (N–H) functional groups .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Elucidation : Employ 1^1H/13^{13}C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and carbonyl signals (δ 170–210 ppm). Mass spectrometry (ESI-MS) confirms molecular weight with <2 ppm error .
  • Crystallography : Single-crystal X-ray diffraction reveals planar indanone frameworks and hydrogen-bonding patterns (e.g., C–H⋯O interactions), critical for understanding solid-state behavior .

Q. How do structural analogs of this compound differ in reactivity, and what functional group substitutions are most impactful?

Methodological Answer:

  • Key Analogs : Replace the carboxamide group with cyano (e.g., 5-Cyanoindane) or nitro (e.g., 5-Nitro-3-oxo-indene) to alter electron density and biological activity .
  • Functional Group Impact : Nitro groups enhance electrophilicity but reduce solubility; amino groups improve hydrogen-bonding capacity for target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its analogs?

Methodological Answer:

  • Orthogonal Assays : Use fluorescence polarization for binding affinity and cell-based assays (e.g., cytotoxicity IC₅₀) to validate target specificity. Discrepancies may arise from off-target effects or assay sensitivity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding modes. For example, nitro-substituted analogs may exhibit steric clashes in certain enzyme pockets .

Q. What synthetic strategies are effective for derivatizing this compound to enhance its bioactivity profile?

Methodological Answer:

  • Derivative Synthesis :
  • Oxidation: Use KMnO₄ in acidic conditions to introduce hydroxyl groups at the indene core .
  • Reduction: Apply NaBH₄ or LiAlH₄ to reduce carbonyl groups, generating dihydroxy intermediates for further functionalization .
    • Biological Testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR) to identify lead compounds with improved inhibitory potency .

Q. How does crystal packing influence the physicochemical properties of this compound?

Methodological Answer:

  • Crystal Engineering : X-ray studies reveal C(6) hydrogen-bonded chains along the [010] axis, which enhance thermal stability but may reduce solubility. Co-crystallization with coformers (e.g., nicotinamide) can modify packing motifs .
  • Solubility Optimization : Amorphous solid dispersions (e.g., with PVP-VA64) improve aqueous solubility by disrupting crystalline lattice energy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.